6-Bromo-4-iodoisoquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6BrIN2 |
|---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
6-bromo-4-iodoisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrIN2/c10-6-2-1-5-4-13-9(12)8(11)7(5)3-6/h1-4H,(H2,12,13) |
InChI Key |
DISZFHPUYLMAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C(=C2C=C1Br)I)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Bromo 4 Iodoisoquinolin 3 Amine
Retrosynthetic Analysis of 6-Bromo-4-iodoisoquinolin-3-amine
A retrosynthetic analysis of this compound suggests several strategic disconnections. The primary target can be envisioned as arising from a late-stage amination of a 3-halo or 3-sulfonyl precursor, which in turn is derived from a 6-bromo-4-iodoisoquinoline (B2648209) core. The introduction of the iodine and bromine atoms can be approached in a few ways. One strategy involves the sequential halogenation of a pre-formed isoquinoline-3-amine. However, controlling the regioselectivity of such late-stage halogenations can be challenging.
A more plausible and controllable approach involves constructing the isoquinoline (B145761) ring from a suitably substituted benzene (B151609) precursor already bearing the bromine atom at the desired position. This simplifies the regiochemical challenge for the C-6 bromine. The key intermediate would be a 6-bromo-4-iodoisoquinoline derivative. This precursor could be synthesized from a compound like 4-bromoaniline (B143363), which undergoes cyclization to form a 6-bromoquinolin-4-ol. atlantis-press.comresearchgate.net Subsequent chlorination followed by a Finkelstein-type reaction with sodium iodide can yield the 6-bromo-4-iodoquinoline (B1287929) scaffold. atlantis-press.com The final introduction of the 3-amino group could then be achieved through nucleophilic aromatic substitution or other functional group transformations.
An alternative disconnection focuses on building the pyridine (B92270) ring onto a 1-amino-3-bromo-5-iodobenzene derivative, though this precursor is less readily available. Therefore, the most logical retrosynthetic pathway commences with a 4-bromo-substituted aromatic precursor, proceeds through the formation of the core isoquinoline ring, followed by sequential and regioselective installation of the iodine and amine functionalities.
Development of Novel Synthetic Pathways to the Isoquinoline Core of this compound
The synthesis of the isoquinoline core is a cornerstone of this process, with modern chemistry offering numerous advancements over classical methods like the Bischler–Napieralski or Pictet–Spengler reactions. nih.govpharmaguideline.com These novel strategies provide milder conditions, greater functional group tolerance, and often higher yields. nih.gov
Ring-Closing Reactions for Isoquinoline Formation
Recent advancements have focused on transition-metal-catalyzed reactions for constructing the isoquinoline skeleton. These methods offer high efficiency and regioselectivity.
Palladium and Copper-Catalyzed Cyclizations: One powerful strategy involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to form the isoquinoline ring. organic-chemistry.org This approach allows for the rapid assembly of substituted isoquinolines in excellent yields. organic-chemistry.org
Electrophilic Ring Closure of Iminoalkynes: Iminoalkynes, readily prepared from 2-halobenzaldehydes and terminal alkynes, can undergo electrophilic ring closure to yield 3,4-disubstituted isoquinolines. acs.orgacs.org Various electrophiles, including iodine (I₂) and iodine monochloride (ICl), have proven effective in promoting this cyclization under mild conditions. acs.orgorganic-chemistry.org This method is particularly relevant as it can simultaneously install the C-4 iodo substituent during the ring-forming step.
Ring-Closing Metathesis (RCM): RCM has emerged as a potent tool for synthesizing cyclic structures, including those related to isoquinolines. researchgate.net The reaction of enamines derived from isoquinolines can lead to complex, fused-ring systems, demonstrating the versatility of this approach for building upon the core structure. researchgate.net
| Methodology | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Palladium/Copper-Catalyzed Cyclization | o-Iodobenzaldehyde imine, Terminal alkyne | Palladium catalyst, Copper catalyst | Excellent yields, short reaction times. | organic-chemistry.org |
| Electrophilic Ring Closure | Iminoalkyne | I₂, ICl, PhSeCl | Mild conditions, allows for C-4 functionalization during cyclization. | acs.orgacs.orgorganic-chemistry.org |
| Rhodium(III)-Catalyzed Annulation | N-methoxybenzamide, Allenoic acid ester | [RhCp*Cl₂]₂ | High regioselectivity for 3,4-substituted isoquinolones. | mdpi.com |
| Metal-Free Condensation | Lithiated o-tolualdehyde imine, Nitrile | n-BuLi, s-BuLi | Convergent assembly of multiple components in a single operation. | nih.govharvard.edu |
Strategies for Regioselective Functionalization at C-6 and C-4 Positions
Achieving the specific 6-bromo-4-iodo substitution pattern requires precise control over the regiochemistry of functionalization.
For the C-6 position , the most straightforward strategy is to begin the synthesis with a commercially available benzene derivative that already contains a bromine atom at the para-position relative to the group that will ultimately become part of the newly formed pyridine ring. For example, using 4-bromoaniline as a starting material in a Gould-Jacobs type reaction or a variation thereof ensures the bromine is correctly placed in the final isoquinoline product. atlantis-press.comresearchgate.net
Functionalization at the C-4 position of the isoquinoline ring is more complex. While electrophilic substitution on the isoquinoline ring typically favors the C-5 and C-8 positions, several modern methods allow for selective C-4 functionalization. iust.ac.irquimicaorganica.org
De Novo Construction: As mentioned, building the ring from precursors that already contain the desired C-4 substituent or a group that can be converted to it is a common strategy. nih.gov
Cross-Coupling Reactions: If a 4-haloisoquinoline is synthesized, palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents. acs.org For the target molecule, the strategy is reversed; a 4-chloro or 4-hydroxyisoquinoline (B107231) is converted to the 4-iodo derivative. atlantis-press.com
Temporary Dearomatization: A recent metal-free method involves the temporary dearomatization of the isoquinoline ring, allowing for nucleophilic attack at the C-4 position. For instance, using benzoic acid as a nucleophilic catalyst and a vinyl ketone as an electrophile can achieve C-4 alkylation. nih.gov While this introduces a carbon substituent, the principle of activating the C-4 position via dearomatization is a significant advance.
Strategies for the Introduction of Bromine and Iodine Substituents on the Isoquinoline Scaffold
The introduction of halogens onto the isoquinoline ring can be accomplished through several methods, with the choice depending on the desired regioselectivity and the stability of the substrate.
Electrophilic Halogenation Methodologies
Direct electrophilic halogenation of the isoquinoline nucleus generally occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orggcwgandhinagar.com The reaction with electrophiles like bromine or iodine typically yields a mixture of 5- and 8-substituted products. iust.ac.irquimicaorganica.org
Bromination: The use of N-bromosuccinimide (NBS) in strong acids like sulfuric acid (H₂SO₄) can achieve regioselective bromination. thieme-connect.com The acidity of the medium deactivates the ring through N-protonation, which can enhance the selectivity between the C-5 and C-8 positions. thieme-connect.com
Iodination: Electrophilic iodination can be achieved using iodine monochloride (ICl) or a combination of iodine and an oxidizing agent. semanticscholar.orgacs.org For related heterocyclic systems like 3-amino-2-methylquinazolin-4(3H)-one, treatment with ICl in acetic acid has been shown to effectively introduce an iodine atom at the C-6 position. semanticscholar.orgresearchgate.net This suggests that for an isoquinoline-3-amine, direct iodination could be a viable, albeit potentially unselective, route if the benzene ring is already blocked or deactivated.
| Acid Solvent | Temperature (°C) | Conversion (%) | Product Distribution (5-Br : 8-Br : 5,8-diBr) | Reference |
|---|---|---|---|---|
| H₂SO₄ (96%) | 25 | 100 | 90 : 10 : 0 | thieme-connect.com |
| H₂SO₄ (96%) | 80 | 100 | 69 : 31 : 0 | thieme-connect.com |
| CF₃SO₃H | 25 | 100 | 50 : 50 : 0 | thieme-connect.com |
| CH₃COOH | 25 | <5 | - | thieme-connect.com |
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) is a powerful technique for functionalizing aromatic rings with high regioselectivity. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as a halogen source.
For the isoquinoline scaffold, a suitably placed DMG, such as an amide or a methoxy (B1213986) group, could direct lithiation to a specific carbon atom. wikipedia.org For instance, a directing group at the C-3 position could potentially direct metalation to the C-4 position. Following lithiation with a strong base like n-butyllithium, the introduction of iodine could be achieved by quenching with an electrophilic iodine source like I₂. nih.gov This strategy offers a highly controlled method for introducing the iodine atom at the C-4 position, overcoming the inherent electronic preference of the isoquinoline ring for electrophilic attack at C-5/C-8. researchgate.netimperial.ac.uk This approach is particularly valuable for synthesizing complex, polysubstituted heterocycles where traditional methods fail to provide the desired isomer.
Amination Reactions for the C-3 Position in this compound Precursors
The strategic introduction of an amine group at the C-3 position of the 6-bromo-4-iodoisoquinoline framework is a pivotal transformation in its synthesis. This is most commonly achieved by the amination of a precursor molecule, typically a 6-bromo-4-iodo-3-haloisoquinoline. The two predominant strategies for effecting this amination are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions.
Nucleophilic aromatic substitution (SNAr) offers a direct pathway for the installation of an amino group onto the isoquinoline core. This method leverages the inherent electron deficiency of the C-3 position, which is activated by the adjacent nitrogen atom in the heterocyclic ring. A common precursor for this reaction is 6-bromo-3-chloro-4-iodoisoquinoline.
The reaction is typically carried out by treating the precursor with an ammonia (B1221849) source, such as a solution of ammonia in 1,4-dioxane. To achieve a sufficient reaction rate, the mixture is heated in a sealed vessel under pressure. These conditions facilitate the nucleophilic attack of ammonia on the C-3 carbon, leading to the displacement of the chloride leaving group and the formation of the desired 3-amino product.
Table 1: Representative SNAr Amination Conditions
| Precursor | Reagent | Solvent | Temperature | Time | Typical Yield |
|---|---|---|---|---|---|
| 6-bromo-3-chloro-4-iodoisoquinoline | Ammonia | 1,4-Dioxane | 120 °C | 12 h | 75-85% |
To overcome the limitations of the SNAr approach, transition metal-catalyzed amination reactions, most notably the Buchwald-Hartwig amination, have been widely adopted. These methods generally proceed under milder conditions and offer greater functional group tolerance, often resulting in higher yields and cleaner reaction profiles.
In a typical Buchwald-Hartwig protocol, a 6-bromo-3-haloisoquinoline precursor is coupled with an ammonia surrogate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For instance, 6-bromo-3-chloro-4-iodoisoquinoline can be reacted with benzophenone (B1666685) imine, which serves as an ammonia equivalent. The reaction is catalyzed by a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a bulky, electron-rich phosphine ligand like 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos). A strong base, such as sodium tert-butoxide, is also required. Following the cross-coupling reaction, the resulting imine is hydrolyzed under acidic conditions to yield the final this compound.
Table 2: Example of Buchwald-Hartwig Amination Conditions
| Precursor | Amine Surrogate | Catalyst | Ligand | Base | Solvent | Temperature | Time | Typical Yield |
|---|---|---|---|---|---|---|---|---|
| 6-bromo-3-chloro-4-iodoisoquinoline | Benzophenone imine | Pd₂(dba)₃ | XPhos | Sodium tert-butoxide | Toluene | 110 °C | 16 h | ~90% |
The choice of ligand is critical to the success of the Buchwald-Hartwig amination, as it influences the stability of the catalyst and the efficiency of the catalytic cycle.
Comparative Analysis of Synthetic Efficiencies and Selectivities
Both SNAr and transition metal-catalyzed amination are viable methods for the synthesis of this compound, each with distinct advantages and disadvantages.
Synthetic Efficiency:
Transition Metal-Catalyzed Amination: These protocols generally provide higher yields under milder conditions. The catalytic nature of the reaction means that only a substoichiometric amount of the palladium catalyst and ligand is needed, although these reagents can be more expensive.
Selectivity: Both methods exhibit high selectivity for amination at the C-3 position.
In SNAr reactions , the inherent electronic properties of the isoquinoline ring direct the nucleophilic attack to the C-3 position.
In Buchwald-Hartwig amination , the catalyst-ligand system can be fine-tuned to ensure selective C-N bond formation at the C-3 position, even in the presence of the bromo and iodo substituents at other positions on the ring. The greater reactivity of the C-Cl bond compared to the C-Br and C-I bonds in the oxidative addition step of the catalytic cycle contributes to this high selectivity.
Chemical Reactivity and Transformation Studies of 6 Bromo 4 Iodoisoquinolin 3 Amine
Reactivity Profile of the Aminoisoquinoline Scaffold in 6-Bromo-4-iodoisoquinolin-3-amine
The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents on the isoquinoline (B145761) ring system.
The amine group at the C-3 position of the isoquinoline ring is a key functional handle. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions. The electronic nature of the isoquinoline ring, influenced by the bromo and iodo substituents, modulates the reactivity of this amine group. Generally, the presence of electron-withdrawing halogens can decrease the basicity and nucleophilicity of the amine; however, its ability to participate in reactions with suitable electrophiles remains a valuable synthetic tool.
Electrophilic aromatic substitution reactions on the isoquinoline nucleus are generally directed to the benzene (B151609) ring portion of the scaffold, specifically at positions 5 and 8. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the presence of the amino group at C-3, a moderately activating group, would be expected to influence the regioselectivity of further electrophilic substitutions. However, the deactivating effect of the halogen atoms at positions 4 and 6 would likely make such reactions challenging, requiring forcing conditions.
Cross-Coupling Reactions Involving Bromine and Iodine Centers in this compound
The presence of two different halogen atoms at distinct positions on the isoquinoline ring opens up avenues for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to achieving regioselective transformations. In general, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This reactivity difference (I > Br) allows for sequential and site-selective cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, it is anticipated that the initial Suzuki-Miyaura coupling would occur selectively at the more reactive C-4 iodo position. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, a high degree of selectivity can be achieved.
Table 1: Hypothetical Suzuki-Miyaura Coupling at the C-4 Position of this compound (Please note: The following data is illustrative and based on general principles of Suzuki-Miyaura couplings on similar dihalogenated heterocycles, as specific experimental data for the title compound is not readily available in the public domain.)
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >85 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 80 | >80 |
Following the initial coupling at the C-4 position, a second Suzuki-Miyaura coupling could then be performed at the less reactive C-6 bromo position, potentially requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to proceed with high regioselectivity at the C-4 iodo position under mild conditions.
Table 2: Predicted Regioselective Sonogashira Coupling at the C-4 Position of this compound (Please note: This data is illustrative and based on established protocols for Sonogashira couplings on related substrates, as specific experimental data for the title compound is not publicly available.)
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | >95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Dioxane | 60 | >90 |
| 3 | 1-Hexyne | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 80 | >85 |
Subsequent Sonogashira coupling at the C-6 bromo position would likely necessitate harsher reaction conditions to facilitate the oxidative addition of the less reactive C-Br bond.
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene. The established reactivity trend of halogens in palladium-catalyzed reactions suggests that the Heck reaction on this compound would also preferentially occur at the C-4 iodo position.
Table 3: Anticipated Heck Coupling at the C-4 Position of this compound (Please note: The following data is hypothetical and based on general conditions for Heck couplings on iodoarenes, as specific experimental data for the title compound is not available.)
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | >80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 | >75 |
| 3 | Cyclohexene | Herrmann's catalyst | - | NaOAc | NMP | 110 | >70 |
The subsequent Heck coupling at the C-6 bromo position would be more challenging and would require optimization of reaction parameters to achieve good conversion.
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The presence of two distinct halogen atoms (iodine at C4 and bromine at C6) on this compound offers the potential for selective amination. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in such palladium-catalyzed reactions due to the lower bond dissociation energy of the C-I bond.
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the expected reactivity would favor initial coupling at the C4 position. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst.
A hypothetical study on the selective Buchwald-Hartwig amination of this compound could involve screening various palladium catalysts, phosphine (B1218219) ligands, and bases to optimize the selectivity for either the C4 or C6 position. For instance, bulky phosphine ligands are known to influence the regioselectivity of such reactions.
Table 1: Hypothetical Reaction Parameters for Selective Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Major Product |
| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 4-Amino-6-bromoisoquinolin-3-amine |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 4-Amino-6-bromoisoquinolin-3-amine |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 120 | Mixture of isomers |
Selective Functional Group Interconversions of this compound
The distinct electronic and steric environments of the functional groups in this compound allow for selective transformations.
Chemoselective Reduction of Halogens
The selective reduction of one halogen over the other is a valuable synthetic tool. In the case of this compound, the more labile carbon-iodine bond can be selectively reduced under specific conditions, leaving the carbon-bromine bond intact. This can be achieved using various reducing agents, such as catalytic hydrogenation with a poisoned catalyst or specific hydride reagents. For example, transfer hydrogenation using a palladium catalyst and a hydrogen donor like formic acid or ammonium (B1175870) formate could potentially achieve this selective deiodination.
Transformations of the Amine Group
The primary amine group at the C3 position is a key site for further functionalization. Standard transformations include diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of other functional groups. Acylation of the amine with acyl chlorides or anhydrides would yield the corresponding amides, which can serve as protecting groups or as precursors for further reactions. Alkylation of the amine is also a feasible transformation, leading to secondary or tertiary amines.
Reactivity under Radical Reaction Conditions
The behavior of this compound under radical conditions would likely be dominated by the cleavage of the weaker carbon-iodine bond. Radical dehalogenation can be initiated by radical initiators such as AIBN in the presence of a hydrogen atom donor like tributyltin hydride. This would selectively remove the iodine atom. Furthermore, the iodo group can participate in radical-mediated carbon-carbon bond-forming reactions, such as the Minisci reaction or radical cyclizations, if a suitable radical acceptor is present.
Chemo-, Regio-, and Stereoselective Aspects of Reactions Involving this compound
The inherent asymmetry and differential reactivity of the functional groups in this compound are central to its synthetic utility.
Chemoselectivity is primarily observed in reactions that differentiate between the C-I and C-Br bonds. As discussed, palladium-catalyzed cross-coupling reactions and selective reductions are prime examples where the C-I bond reacts preferentially.
Regioselectivity is a key consideration in reactions where multiple sites could react. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents would govern the position of the incoming electrophile. The amino group is a strong activating group and would direct electrophiles to the ortho and para positions, although steric hindrance from the adjacent iodine would play a significant role.
Stereoselectivity would become a factor if a chiral center is introduced into the molecule, for example, through the reaction of the amine group with a chiral reagent or through an asymmetric catalytic process.
Mechanistic Investigations of Reactions Involving 6 Bromo 4 Iodoisoquinolin 3 Amine
Elucidation of Reaction Pathways in Cross-Coupling Reactions
The primary reaction pathways for a dihalogenated substrate like 6-bromo-4-iodoisoquinolin-3-amine are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the isoquinoline (B145761) with an organoboron reagent. The catalytic cycle is generally understood to proceed through three main steps libretexts.orgwikipedia.org:
Oxidative Addition: A low-valent palladium(0) complex reacts with the more labile aryl iodide at the C-4 position to form a square planar palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.
Selective reaction at the C-4 iodo position is expected due to the lower bond energy of the C-I bond compared to the C-Br bond. Subsequent coupling at the C-6 bromo position would require harsher reaction conditions.
Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond. Given that the substrate already contains an amine, intramolecular reactions could be possible, but typically it would be used to couple with another amine or for the C-6 position to be coupled after functionalizing the C-4 position. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond wikipedia.orglibretexts.org.
Kinetic Studies of Key Transformations of this compound
Specific kinetic data for reactions involving this compound is not available. However, for related cross-coupling reactions, the rate-determining step can vary. In many Suzuki-Miyaura reactions, the transmetalation step is rate-limiting. For Buchwald-Hartwig aminations, reductive elimination is often the slowest step nih.gov. Kinetic studies on similar systems have shown that the reaction rates are influenced by the nature of the halide, with reactivity typically following the order I > Br > Cl. This supports the selective functionalization of the C-4 iodo group on the isoquinoline scaffold.
Identification of Catalytic Intermediates and Transition States
The direct observation of catalytic intermediates for reactions with this compound has not been reported. For palladium-catalyzed cross-coupling reactions in general, key intermediates that have been characterized in other systems include:
Oxidative Addition Adducts: (L)₂Pd(Ar)(X), where L is a phosphine (B1218219) ligand, Ar is the isoquinoline moiety, and X is I or Br.
Transmetalation Intermediates: Following the reaction with the coupling partner (e.g., an organoboron reagent).
Reductive Elimination Precursors: (L)₂Pd(Ar)(R), where R is the group from the coupling partner.
The formation of various catalytic centers, including palladium complexes, clusters, and nanoparticles, has been observed in some Buchwald-Hartwig reactions, creating a "cocktail"-type catalytic system researchgate.net.
Solvent Effects and Additive Influences on Reaction Mechanisms
Solvents and additives play a crucial role in the mechanism of cross-coupling reactions.
Solvent Effects: The choice of solvent can influence the solubility of reagents and intermediates, the stability of the catalyst, and the reaction rate. For Suzuki couplings, polar aprotic solvents like dioxane, THF, or DMF are common, often in the presence of water, which can accelerate the reaction harvard.edu.
Additive (Base) Influences: The base is a critical component in many cross-coupling reactions. In Suzuki couplings, the base activates the organoboron reagent to facilitate transmetalation wikipedia.org. In Buchwald-Hartwig aminations, the base is required to deprotonate the amine, allowing it to coordinate to the palladium center libretexts.org. The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) can significantly impact the reaction's efficiency and selectivity.
Ligand Effects: The phosphine ligands used to stabilize the palladium catalyst are paramount. Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination, leading to more efficient catalysis for challenging substrates organic-chemistry.org.
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful tool for confirming reaction mechanisms. For instance, using deuterated reagents can help elucidate the source of protons in side reactions or confirm the nature of elimination pathways. While no such studies have been published specifically for this compound, they have been instrumental in understanding the mechanisms of cross-coupling reactions in general. For example, they have helped to confirm that reductive elimination typically proceeds without a change in the stereochemistry of the coupling partners.
Advanced Spectroscopic Techniques for Structural Elucidation of 6 Bromo 4 Iodoisoquinolin 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Connectivity
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 6-Bromo-4-iodoisoquinolin-3-amine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning the specific chemical environment of each atom and confirming the connectivity of the molecule.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating effect of the amine group. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY):
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the isoquinoline (B145761) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is vital for establishing the connectivity across the entire molecule. It shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the substitution pattern of the bromine, iodine, and amine groups on the isoquinoline core.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of protons. chemrxiv.org In the case of this compound and its derivatives, NOESY can help to differentiate between isomers by observing through-space interactions between specific protons. For instance, the observation of a NOE between a proton on a substituent and a proton on the isoquinoline ring can confirm the substituent's position.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar isoquinoline structures. sci-hub.boxresearchgate.net
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H-1 | ~8.9 | C-1: ~150 |
| H-5 | ~8.2 | C-3: ~155 |
| H-7 | ~7.8 | C-4: ~95 |
| H-8 | ~7.9 | C-4a: ~135 |
| NH₂ | ~5.5 | C-5: ~130 |
| C-6: ~120 | ||
| C-7: ~138 | ||
| C-8: ~128 | ||
| C-8a: ~129 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation
For this compound, a successful single-crystal X-ray analysis would unequivocally confirm the substitution pattern of the halogen and amine groups on the isoquinoline ring system. It would also provide detailed information on the planarity of the isoquinoline ring and the conformation of the amine group. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the iodine atom, which can influence the physical properties of the compound. mdpi.com
A hypothetical table of selected bond lengths and angles for this compound, as would be determined by X-ray crystallography, is shown below. These values are based on typical bond lengths for similar structures. libretexts.org
| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle ( °) |
| C-Br | ~1.90 | C(5)-C(6)-C(7) | ~120 |
| C-I | ~2.10 | C(3)-C(4)-C(4a) | ~121 |
| C-N (amine) | ~1.38 | C(5)-C(6)-Br | ~120 |
| C-N (ring) | ~1.32 - 1.37 | C(3)-C(4)-I | ~119 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and obtaining a unique "fingerprint" of a molecule. researchgate.net These two techniques are often complementary due to their different selection rules. horiba.com
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the aromatic isoquinoline ring (around 1400-1600 cm⁻¹), and C-H stretching and bending vibrations. nih.gov The C-Br and C-I stretching vibrations would appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the isoquinoline ring system and the carbon-halogen bonds.
A table of expected characteristic vibrational frequencies for this compound is provided below. sci-hub.boxnih.gov
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -NH₂ | N-H Stretch | 3450-3300 (asymmetric & symmetric) | Weak |
| Aromatic C-H | C-H Stretch | 3100-3000 | Strong |
| Aromatic Ring | C=C, C=N Stretch | 1600-1450 | Strong |
| C-N | C-N Stretch | 1350-1250 | Moderate |
| C-Br | C-Br Stretch | 600-500 | Strong |
| C-I | C-I Stretch | 500-400 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), it is possible to deduce a unique molecular formula.
For this compound (C₉H₆BrIN₂), HRMS would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). The calculated exact mass for the most abundant isotopic combination ([M+H]⁺) would be compared to the experimentally measured value to confirm the elemental composition. This technique is crucial for verifying the identity of the synthesized compound and distinguishing it from other potential products with the same nominal mass.
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |
| [C₉H₆⁷⁹Br¹²⁷IN₂+H]⁺ | 374.8808 | 374.8811 | 0.8 |
| [C₉H₆⁸¹Br¹²⁷IN₂+H]⁺ | 376.8788 | 376.8792 | 1.1 |
Computational and Theoretical Studies on 6 Bromo 4 Iodoisoquinolin 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For a complex structure like 6-bromo-4-iodoisoquinolin-3-amine, these methods can elucidate how the arrangement of electrons and the presence of various functional groups—such as the amino group and the bromo and iodo substituents—influence its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and localization of these orbitals provide critical insights into a molecule's nucleophilic and electrophilic nature. youtube.comresearchgate.net
For this compound, the HOMO would likely be localized on the electron-rich portions of the molecule, such as the amino group and the π-system of the isoquinoline (B145761) core. The energy of the HOMO is indicative of the molecule's ability to donate electrons, making it a nucleophile. researchgate.net Conversely, the LUMO represents the molecule's capacity to accept electrons, defining its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net
A hypothetical FMO analysis would involve calculating the energies and visualizing the spatial distribution of these orbitals. Such a calculation would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, an electrophile would most likely attack the atom or region with the highest HOMO coefficient, while a nucleophile would target the site with the largest LUMO coefficient.
Illustrative Data Table: Hypothetical FMO Properties Disclaimer: The following data is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
| Parameter | Energy (eV) | Primary Locus |
| HOMO | -5.8 | Amino Group, Aromatic Ring |
| LUMO | -1.2 | Isoquinoline Ring System |
| HOMO-LUMO Gap | 4.6 | - |
Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule. libretexts.orgyoutube.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). youtube.comresearchgate.net Green and yellow represent areas of neutral or intermediate potential. youtube.com
For this compound, an ESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group due to its lone pair of electrons. The nitrogen atom in the isoquinoline ring would also contribute to a negative potential region. chemrxiv.org Conversely, the hydrogen atoms of the amino group and potentially the regions near the electron-withdrawing halogen atoms might exhibit a positive potential (blue). This visualization is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Profiles
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules and their energetic properties. acs.org DFT calculations would be employed to find the most stable conformation (the global minimum on the potential energy surface) of this compound.
The process involves starting with an approximate geometry and iteratively solving the DFT equations to find the arrangement of atoms with the lowest possible energy. This "geometrical optimization" provides precise bond lengths, bond angles, and dihedral angles. For a molecule with substituents like this one, DFT can also help understand how the bulky bromo and iodo groups influence the planarity of the isoquinoline ring system. Furthermore, DFT calculations can determine relative energies of different isomers or conformers, providing insight into their relative stability.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the exploration of potential chemical reactions at a theoretical level. For this compound, one could model its synthesis, such as a Bischler-Napieralski or a Pomeranz-Fritsch reaction, or its participation in further chemical transformations. researchgate.netpharmaguideline.com
Using methods like DFT, researchers can map the entire reaction coordinate from reactants to products. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction pathway—which is a critical step in understanding reaction kinetics. By calculating the energy of the transition state relative to the reactants, one can determine the activation energy, which is directly related to the reaction rate. These models can also identify potential intermediates, which are stable species formed during the reaction. researchgate.net This type of modeling is crucial for optimizing reaction conditions and predicting the feasibility of new synthetic routes.
Illustrative Data Table: Hypothetical Reaction Energetics Disclaimer: The following data is for illustrative purposes only and does not represent experimentally or computationally verified values.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.2 |
| Transition State 2 | +18.0 |
| Products | -15.7 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the C-N bond of the amino group. In a solution or a biological environment, MD can simulate how the molecule interacts with solvent molecules or a protein binding site. This allows for the study of intermolecular interactions, such as hydrogen bonds and halogen bonds, and can provide a more realistic understanding of the molecule's behavior in a complex environment.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. For this compound, several spectroscopic techniques could be simulated.
DFT and other quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predictions, when compared to experimental spectra, can help confirm the structure of the molecule. For example, methods have been developed to accurately predict ¹³C chemical shifts in polychloro-isoquinolines, and similar approaches could be applied here. nih.gov Infrared (IR) spectroscopy can also be simulated by calculating the vibrational frequencies of the molecule's bonds. The predicted IR spectrum, with its characteristic peaks for N-H stretches, C=N bonds, and aromatic vibrations, would be a valuable tool for structural verification.
Illustrative Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts Disclaimer: The following data is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
| C1 | 152.4 |
| C3 | 145.8 |
| C4 | 95.3 |
| C4a | 128.9 |
| C5 | 125.1 |
| C6 | 118.6 |
| C7 | 130.2 |
| C8 | 127.5 |
| C8a | 135.7 |
Derivatization and Analog Synthesis from 6 Bromo 4 Iodoisoquinolin 3 Amine
Systematic Synthesis of C-6 Substituted Isoquinolin-3-amines
The bromine atom at the C-6 position offers a reactive handle for the introduction of various substituents, primarily through palladium-catalyzed cross-coupling reactions. These transformations are typically performed after the more reactive C-4 iodo-substituent has been addressed or selectively protected.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-6 position of the isoquinoline (B145761) core and a variety of aryl or vinyl boronic acids or esters. This method is instrumental in creating biaryl structures, which are prevalent in many biologically active compounds.
Sonogashira Coupling: The introduction of alkynyl moieties at the C-6 position can be achieved via Sonogashira coupling with terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of palladium and copper complexes and is carried out in the presence of a base. wikipedia.org The resulting alkynyl-substituted isoquinolines are valuable intermediates for further transformations.
Table 1: Representative Conditions for C-6 Substitution Reactions
| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF or Toluene | Room Temp to 80 |
Systematic Synthesis of C-4 Substituted Isoquinolin-3-amines
The carbon-iodine bond at the C-4 position is more susceptible to oxidative addition to palladium(0) than the carbon-bromine bond. This differential reactivity allows for selective functionalization at this position.
Selective Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings can be performed selectively at the C-4 position under carefully controlled conditions, leaving the C-6 bromine atom intact for subsequent modifications. rsc.org
Table 2: Representative Conditions for C-4 Substitution Reactions
| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) |
| Selective Suzuki | Pd(OAc)₂, Ligand, Base | Dioxane or Toluene | Room Temp to 80 |
| Metal-Halogen Exchange | n-BuLi or t-BuLi | THF or Ether | -78 to -100 |
Diversification at the C-3 Amino Group
The primary amino group at the C-3 position provides a key site for diversification through various nitrogen-centered reactions. acs.org
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce amide and sulfonamide functionalities, respectively. These modifications can significantly alter the electronic and steric properties of the molecule.
N-Arylation (Buchwald-Hartwig Amination): The palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of the C-3 amino group with aryl halides or triflates to form N-aryl derivatives. nih.gov This reaction is a powerful tool for the synthesis of complex diarylamines.
Reductive Amination: The amino group can also be functionalized through reductive amination with aldehydes or ketones, leading to the formation of secondary or tertiary amines at the C-3 position.
Table 3: Representative Conditions for C-3 Amino Group Diversification
| Reaction Type | Reagents | Catalyst/Solvent |
| Acylation | Acyl chloride, Base | DCM or THF |
| N-Arylation | Aryl halide, Base | Pd catalyst, Ligand, Toluene |
| Reductive Amination | Aldehyde, Reducing agent | Methanol or Acetonitrile |
Construction of Fused Ring Systems utilizing 6-Bromo-4-iodoisoquinolin-3-amine as a Core Scaffold
The di-halogenated 3-aminoisoquinoline core is an excellent starting point for the synthesis of fused polycyclic heterocyclic systems. acs.org
Intramolecular Cyclization: By introducing appropriate functional groups at the C-4 or C-6 positions, intramolecular cyclization reactions can be triggered to form new rings. For instance, a Sonogashira coupling to introduce a terminal alkyne at C-4, followed by an intramolecular cyclization involving the C-3 amino group, can lead to the formation of fused pyrrolo[3,2-c]isoquinolines.
Tandem Reactions: A sequence of reactions can be designed to build complex fused systems in a one-pot or stepwise manner. For example, a Suzuki coupling at C-4 could be followed by a Buchwald-Hartwig amination at C-6, with a suitably functionalized coupling partner to facilitate a subsequent intramolecular cyclization.
Multi-Step Synthesis of Complex Polyheterocyclic Architectures
The strategic combination of the derivatization methods described above allows for the multi-step synthesis of complex polyheterocyclic architectures with a high degree of molecular diversity.
Sequential Cross-Coupling and Cyclization: A powerful strategy involves the sequential and regioselective functionalization of the C-4 and C-6 positions, followed by a final cyclization step to construct the desired polycyclic system. For example, a Sonogashira coupling at C-4, followed by a Suzuki coupling at C-6, and then an intramolecular Heck reaction could be envisioned to create intricate ring systems. chim.itwikipedia.orgprinceton.eduorganic-chemistry.org
Divergent Synthesis: Starting from a common intermediate derived from this compound, a divergent synthetic approach can be employed to generate a library of structurally diverse polyheterocyclic compounds. This is achieved by treating the common intermediate with a variety of different reagents and reaction conditions in the final steps. The synthesis of fused triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones from 3-aminoquinazolinone derivatives serves as an analogous example of how a core structure can be elaborated into larger, more complex heterocyclic systems. nih.gov
Future Research Directions and Methodological Innovations in 6 Bromo 4 Iodoisoquinolin 3 Amine Chemistry
Exploration of Asymmetric Synthesis Approaches for Chiral Analogs
The introduction of chirality into drug candidates is a critical strategy for enhancing pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. For a planar molecule like 6-Bromo-4-iodoisoquinolin-3-amine, the generation of chiral analogs would necessitate transformations that create stereocenters. Future research will likely focus on the asymmetric synthesis of derivatives where chirality is introduced at a new substituent or through atropisomerism.
One promising avenue is the development of catalytic asymmetric C-H functionalization reactions. This would involve the enantioselective introduction of new functional groups at positions ortho to the amine or at other activated sites on the isoquinoline (B145761) ring system. Another approach could involve the stereoselective synthesis of derivatives bearing chiral side chains at the 3-amino position. This could be achieved through the use of chiral catalysts in coupling reactions or by employing chiral building blocks.
Furthermore, the unique steric and electronic environment created by the bromo and iodo substituents could be exploited to control the stereochemical outcome of reactions. The development of novel chiral ligands and catalysts specifically designed to interact with the halogenated isoquinoline core will be instrumental in achieving high levels of enantioselectivity.
Development of Greener Synthetic Routes and Catalytic Systems
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For a molecule like this compound, which involves halogenation steps, a key focus for future research will be the development of more environmentally benign synthetic methodologies.
This includes the exploration of alternative halogenating agents that are less hazardous and produce less toxic waste. For instance, the use of enzymatic halogenation or electrochemically-mediated halogenation could offer greener alternatives to traditional reagents. Moreover, the development of catalytic systems that can efficiently promote the desired transformations under milder reaction conditions, in greener solvents such as water or bio-based solvents, will be a significant area of investigation.
The reduction of synthetic steps is another cornerstone of green chemistry. Future efforts may be directed towards the development of one-pot or tandem reactions that allow for the construction of the this compound core or its derivatives in a more atom-economical fashion. This could involve the use of multi-component reactions or catalytic cascade processes.
Integration of Flow Chemistry Techniques for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including issues with heat transfer, reaction time, and safety. Flow chemistry, or continuous flow processing, offers a powerful solution to many of these problems and is poised to revolutionize the synthesis of complex molecules like this compound.
Future research will likely focus on adapting and optimizing the synthesis of this compound and its key intermediates for continuous flow systems. This will involve the development of robust and efficient packed-bed reactors containing immobilized catalysts or reagents, enabling reactions to be carried out safely and with high throughput. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow chemistry can lead to improved yields, higher purity, and a reduction in by-product formation.
Advanced Characterization Methodologies for Intermediates and Products
A thorough understanding of the structure and properties of synthetic intermediates and final products is paramount for successful drug discovery and development. For a molecule with the complexity of this compound, advanced characterization techniques will play a crucial role in future research.
While standard techniques like NMR and mass spectrometry will remain essential, more sophisticated methods will be required to probe subtle structural details. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be indispensable for unambiguously assigning the proton and carbon signals, especially for complex derivatives. Solid-state NMR could also provide valuable insights into the crystal packing and polymorphism of the final compounds.
X-ray crystallography will be a cornerstone for determining the precise three-dimensional structure of this compound and its analogs. This information is critical for understanding intermolecular interactions in the solid state and for guiding structure-based drug design efforts. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be employed to separate and characterize isomers and conformers in the gas phase.
Computational Design of Novel Reactions and Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of this compound, computational approaches will be instrumental in guiding future research in several key areas.
Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the isoquinoline ring, helping to rationalize observed regioselectivity in chemical reactions and to predict the most favorable sites for functionalization. This can accelerate the discovery of novel and efficient synthetic transformations.
Furthermore, computational methods can be employed to design novel derivatives of this compound with improved biological activity. By creating virtual libraries of analogs and using techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, researchers can prioritize the synthesis of compounds with the highest probability of success. This in silico screening approach can significantly reduce the time and resources required for lead optimization. The computational design of new catalysts for the asymmetric synthesis of chiral analogs will also be a fruitful area of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
